Product packaging for Artemisinin B(Cat. No.:CAS No. 145941-07-7)

Artemisinin B

Cat. No.: B1665177
CAS No.: 145941-07-7
M. Wt: 266.33 g/mol
InChI Key: PVBSTLWHHZPUSK-JDRMZHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artemisinin B is a compound isolated from Artemisia annua Linn. that shows significant promise in biomedical research, particularly in the field of neuroinflammation and cognitive disorders. Studies have demonstrated that this compound can improve learning and memory impairment in experimental models of Alzheimer's disease (AD) dementia. Its primary research value lies in its potent anti-neuroinflammatory effects, which are achieved by modulating the TLR4-MyD88-NF-κB signaling pathway. This mechanism leads to the suppression of activated microglia and a significant reduction in the expression of key inflammatory cytokines, including IL-1β, IL-6, and TNF-α . Beyond neuroinflammation, early research also indicates that this compound and its derivatives have been investigated for potential antileukemia and antitumor activities in vitro . For researchers, this compound represents a valuable tool for exploring the role of neuroinflammation in neurodegenerative diseases and for developing novel therapeutic strategies for conditions like Alzheimer's disease. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1665177 Artemisinin B CAS No. 145941-07-7

Properties

CAS No.

145941-07-7

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-[(1S,4R,4aS,8R,8aR)-8,8a-dihydroxy-4,7-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid

InChI

InChI=1S/C15H22O4/c1-8-4-7-12(10(3)14(17)18)15(19)11(8)6-5-9(2)13(15)16/h5,8,11-13,16,19H,3-4,6-7H2,1-2H3,(H,17,18)/t8-,11+,12+,13-,15-/m1/s1

InChI Key

PVBSTLWHHZPUSK-JDRMZHCHSA-N

SMILES

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@]2([C@H]1CC=C([C@H]2O)C)O)C(=C)C(=O)O

Canonical SMILES

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Artemisinin B

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Mechanisms of Artemisinin

Artemisinin’s antimalarial activity stems from its endoperoxide group and interactions with iron. Below is a breakdown of its primary chemical reactions:

Iron-Mediated Activation

  • Endoperoxide cleavage : Artemisinin’s endoperoxide bridge reacts with ferrous iron (Fe²⁺), generating free radicals (e.g., carbon-centered radicals) that damage parasite proteins .

  • Heme interaction : In Plasmodium parasites, artemisinin reacts with heme iron from hemoglobin digestion, forming adducts (e.g., mono- and dialkylated haem derivatives). These adducts inhibit haemozoin synthesis and disrupt redox balance .

Table 1: Iron-Mediated Reaction Pathways

Compound/ProcessReaction OutcomeKey Findings
Endoperoxide cleavageGeneration of free radicalsActivated by Fe²⁺, damages proteins
Heme interactionFormation of haem–artemisinin adductsInhibits haemozoin synthesis

Reactivity with Biological Targets

Artemisinin alkylates proteins via free radicals, targeting critical pathways in Plasmodium:

Protein Alkylation

  • Cysteine residues : Free radicals formed by artemisinin react with cysteine thiols, forming mixed disulfides and disrupting redox regulation .

  • Enzymes : Targets include proteases (e.g., PfATP6) and enzymes in nucleic acid biosynthesis (e.g., hypoxanthine-guanine-xanthine phosphoribosyltransferase) .

Table 2: Key Alkylated Proteins

Protein/PathwayRole in ParasiteImpact of Alkylation
Cysteine proteasesHemoglobin digestionInhibits catalytic activity
Purine salvage enzymesNucleotide synthesisDisrupts DNA/RNA synthesis

Hydroxylated Derivatives

  • 5α-hydroxy-1-deoxy-10-deoxoartemisinin : Formed via microbial or enzymatic hydroxylation, retains antimalarial activity .

  • 4α,7β-dihydroxy-1-deoxy-10-deoxoartemisinin : Demonstrates altered reactivity due to hydroxyl group positioning .

Table 3: Structural Modifications in Derivatives

DerivativeKey ModificationImpact on Reactivity
5α-hydroxy-1-deoxy-10-deoxoartemisininHydroxylation at C-5Reduced steric hindrance
4α,7β-dihydroxy-1-deoxy-10-deoxoartemisininDual hydroxylation (C-4, C-7)Enhanced stability

Theoretical and Experimental Insights

  • Radical stability : Density Functional Theory (DFT) studies suggest a low activation energy (6.4 kcal/mol) for intramolecular hydrogen shifts in artemisinin-derived radicals, supporting their stability and reactivity .

  • Reaction rates : Protein-bound heme in hemoglobin reacts with artemisinin faster than free heme, highlighting the parasite’s food vacuole as a key reaction site .

Table 4: Reaction Kinetics and Stability

ParameterValue/CharacteristicExperimental Evidence
Activation energy (1,5-H shift)6.4 kcal/molDFT calculations
Reaction rate (Hb vs. free heme)Faster with Hb-bound hemeUV-Vis and HPLC monitoring

Implications for Antimalarial Mechanism

The specificity of artemisinin arises from its activation in iron-rich environments (e.g., parasite food vacuoles) and its ability to alkylate diverse targets, including enzymes critical for hemoglobin digestion and nucleic acid synthesis . Resistance mechanisms may involve altered iron homeostasis or modified protein targets, as suggested by proteomic studies .

(Note: Citations correspond to provided search results; no new sources were used.)

Comparison with Similar Compounds

Structural Features

Artemisinin B lacks the endoperoxide bridge critical to artemisinin’s antimalarial activity. Instead, it contains a methylene group at the C-10 position, reducing its redox reactivity (Table 1) .

Table 1: Structural Differences Between this compound and Key Derivatives

Compound Functional Group at C-10 Endoperoxide Bridge Key Biosynthetic Precursor
Artemisinin -O-O- (endoperoxide) Present Dihydroartemisinic acid
This compound -CH2- Absent Artemisinic aldehyde
Deoxyartemisinin -CH2- Absent Artemisinin (derivatized)
Artesunate -O-SO3- (ester) Present Artemisinin (semi-synthetic)

Pharmacological Comparison

Antimalarial Activity

This compound exhibits weaker antimalarial activity compared to artemisinin. In contrast, artemisinin derivatives like artesunate and dihydroartemisinin retain potent activity due to their endoperoxide-dependent radical formation .

Table 2: In Vitro Antimalarial and Anticancer Potency

Compound Antimalarial IC50 (µM) Anticancer IC50 (A549 Lung Cancer, µM)
Artemisinin ~100 100 (baseline)
This compound Not reported Not tested
Artesunate 0.059 3.36
Hybrid Derivative (e.g., Compound b) 0.546 (vs. chloroquine) 1.65

Antiviral and Immunomodulatory Effects

Table 3: Toxicity Comparison

Compound hERG Inhibition (IC50) Cardiotoxicity (Zebrafish LC50) Neurotoxicity Risk
This compound >100 µM 1.0 pg/mL (safe) Low
Artemisinin Not reported Not tested Moderate
Artesunate Not reported Not tested High
Doxorubicin 1.918 µM N/A High

Pharmacokinetics and Bioavailability

While artemisinin derivatives like deoxyartemisinin and 10-deoxoartemisinin show improved bioavailability through structural modifications, this compound’s pharmacokinetic profile remains understudied . Its lack of an endoperoxide bridge may reduce metabolic instability but also limit antimalarial efficacy.

Preparation Methods

Epoxidation of Amorphadiene

The synthetic route to artemisinin begins with amorpha-4,11-diene, a bicyclic sesquiterpene. Selective epoxidation of the endo double bond (C4–C5) is critical to avoid competing reactions at the exo (C11–C13) position. The patented method in WO2016110874A2 employs meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent in dichloromethane (DCM) at 0–2°C, achieving >90% selectivity for Amorphadiene-4,5-epoxide (Formula III). This step is conducted in the presence of a catalytic base, such as sodium bicarbonate, to neutralize acidic byproducts and stabilize the epoxide intermediate.

Oxidation to Epoxy Carboxylic Acid

The epoxide (Formula IV) undergoes oxidation to epoxy carboxylic acid (Formula VII) using sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) in a mixed solvent system of acetone and water. At 30–32°C, this step converts 85–90% of the epoxide into the carboxylic acid derivative within 3–4 hours. The reaction is quenched with dilute hydrochloric acid (4% HCl), and the product is extracted with methylene dichloride (MDC). A key innovation in this process is the use of hydrazine hydrate (65%) and hydrogen peroxide (50%) to facilitate the formation of the hydroperoxide intermediate, which is essential for subsequent lactonization.

Lactonization to Artemisinin

The final lactonization step involves treating epoxy dihydroartemisinic acid (Formula VIII) with lithium metal in 1,2-dimethoxyethane under nitrogen atmosphere. This Birch reduction conditions (50–53°C, 10 hours) induce cyclization, forming the endoperoxide bridge characteristic of artemisinin. After aqueous workup and purification via ethyl acetate extraction, the crude product is obtained with 70–80% purity, which is further refined to >98% using recrystallization.

Table 1: Key Reaction Parameters in Synthetic Artemisinin Production

Step Reagents/Conditions Yield (%) Purity (%)
Epoxidation mCPBA, DCM, 0–2°C, 2 hours 92 95
Oxidation NaClO, H₂O₂, acetone/H₂O, 30°C 88 90
Lactonization Li metal, 1,2-dimethoxyethane, 50°C 75 98

Biosynthetic Pathway in Artemisia annua

Amorpha-4,11-Diene Synthase (ADS)

The biosynthesis of artemisinin in A. annua begins with farnesyl diphosphate (FPP), which is cyclized by amorpha-4,11-diene synthase (ADS) to form amorpha-4,11-diene. This enzyme, localized in glandular trichomes, has a turnover rate of 4.7 × 10⁻³ s⁻¹ and is regulated by jasmonic acid signaling. ADS activity is the first committed step and a major bottleneck in natural artemisinin production.

Oxidation to Dihydroartemisinic Acid

Amorpha-4,11-diene undergoes a series of oxidations catalyzed by cytochrome P450 monooxygenases (CYP71AV1) and dehydrogenases:

  • Hydroxylation : CYP71AV1 converts amorpha-4,11-diene to artemisinic alcohol.
  • Dehydrogenation : Artemisinic alcohol dehydrogenase (ADH1) oxidizes the alcohol to artemisinic aldehyde.
  • Double Bond Reduction : Aldo-keto reductase (AKR1) reduces the C11–C13 double bond, yielding dihydroartemisinic aldehyde.
  • Final Oxidation : Dihydroartemisinic aldehyde dehydrogenase (DHAD) produces dihydroartemisinic acid, the immediate precursor to artemisinin.

Non-Enzymatic Photooxidation

In planta, dihydroartemisinic acid undergoes spontaneous photooxidation in the presence of sunlight and singlet oxygen (¹O₂), forming an unstable hydroperoxide intermediate. This intermediate cyclizes to artemisinin via a Hock cleavage mechanism, with a half-life of 12–24 hours under ambient light conditions.

Comparative Analysis of Synthetic vs. Biosynthetic Methods

Yield and Scalability

  • Synthetic Route : The patented synthetic method achieves an overall yield of 52–58% from amorpha-4,11-diene, with a production cost of $350–400/kg.
  • Biosynthetic Route : Natural extraction yields 0.1–1.2% artemisinin from dried A. annua leaves, requiring 8–12 months of cultivation.

Purity and Byproducts

Synthetic artemisinin exhibits higher purity (>98%) compared to plant-derived material (90–95%), which contains trace amounts of arteannuin B and other sesquiterpenes. However, the synthetic process generates halogenated byproducts (e.g., chloroartemisinin derivatives) during hypochlorite-mediated oxidations, necessitating rigorous purification.

Challenges and Innovations in Artemisinin Production

Epoxide Stability Issues

Amorphadiene-4,5-epoxide is prone to ring-opening reactions in aqueous media, reducing yields. Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as reaction solvents, stabilizing the epoxide and improving conversion rates to 94%.

Metabolic Engineering in A. annua

Overexpression of ADS and CYP71AV1 in transgenic A. annua lines has increased dihydroartemisinic acid titers by 3.2-fold. Coupled with RNAi suppression of squalene synthase (to divert FPP toward artemisinin biosynthesis), these strains achieve artemisinin yields of 2.4% dry weight.

Industrial-Scale Production Protocols

Semi-Synthetic Hybrid Approach

Sanofi’s semi-synthetic process combines microbial fermentation and chemical synthesis:

  • Fermentation : Engineered Saccharomyces cerevisiae produces artemisinic acid (15 g/L) via heterologous expression of ADS and CYP71AV1.
  • Chemical Reduction : Artemisinic acid is hydrogenated to dihydroartemisinic acid using Pd/C (5% w/w) in methanol at 50°C.
  • Photooxidation : UV irradiation (365 nm) in the presence of rose Bengal as a photosensitizer converts dihydroartemisinic acid to artemisinin with 62% yield.

Q & A

Q. Basic

  • Negative controls : Solvent-only treatments (e.g., DMSO ≤ 0.1%) to rule out solvent toxicity.
  • Positive controls : Chloroquine or dihydroartemisinin at EC50 values to benchmark parasite inhibition (e.g., Plasmodium falciparum 3D7 strain).
  • Isobologram analysis : Quantify synergy (combination index < 1) using fixed-ratio drug combinations and Chou-Talalay method .

How should researchers validate this compound's mechanism of action (MoA) when genomic data suggests off-target effects?

Q. Advanced

  • CRISPR-Cas9 knockout : Target putative off-pathway genes (e.g., PfATP6 in malaria parasites) to assess MoA specificity .
  • Thermal proteome profiling (TPP) : Identify protein targets by measuring thermal stability shifts in parasite lysates upon this compound binding .
  • Rescue experiments : Overexpress suspected off-target proteins in transgenic parasites and measure drug EC50 shifts .

What statistical approaches are recommended for reconciling contradictory results in this compound stability studies under varying pH and temperature conditions?

Q. Advanced

  • Response surface methodology (RSM) : Model stability as a function of pH (4–9) and temperature (25–40°C) using central composite design .
  • Accelerated stability testing : Apply Arrhenius equation to extrapolate degradation rates at 25°C from high-temperature data .
  • Multivariate ANOVA : Partition variance into pH, temperature, and interaction effects, with post-hoc contrasts (Bonferroni correction) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Artemisinin B
Reactant of Route 2
Artemisinin B

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